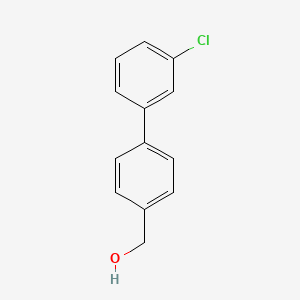
5-(苯乙炔基)嘧啶
描述
5-(苯乙炔基)嘧啶是一种杂环芳香化合物,其特征在于嘧啶环在 5 位被苯乙炔基取代。
科学研究应用
5-(苯乙炔基)嘧啶在科学研究中具有广泛的应用范围:
作用机制
5-(苯乙炔基)嘧啶的作用机制涉及它与特定分子靶标(例如激酶和其他酶)的相互作用。 苯乙炔基增强了该化合物与这些靶标结合的能力,从而调节其活性。 这种相互作用可以导致激酶活性的抑制,这对于治疗某些癌症至关重要 。
类似化合物:
- 4-(苯乙炔基)嘧啶
- 5-(苯乙炔基)尿嘧啶
- 5-(苯乙炔基)胞嘧啶
比较: 5-(苯乙炔基)嘧啶由于其特定的取代模式而具有独特性,该模式赋予了其独特的电子和空间特性。 与 4-(苯乙炔基)嘧啶相比,5 位取代的化合物表现出不同的反应性和结合亲和力。 类似地,尽管 5-(苯乙炔基)尿嘧啶和 5-(苯乙炔基)胞嘧啶共享苯乙炔基,但它们额外的官能团(尿嘧啶和胞嘧啶部分)赋予了不同的生物活性及其应用 。
生化分析
Biochemical Properties
5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in 5-(Phenylethynyl)pyrimidine can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .
Cellular Effects
The effects of 5-(Phenylethynyl)pyrimidine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .
Molecular Mechanism
The molecular mechanism of action of 5-(Phenylethynyl)pyrimidine involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .
Metabolic Pathways
5-(Phenylethynyl)pyrimidine is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving 5-(Phenylethynyl)pyrimidine have not been fully elucidated.
Subcellular Localization
Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .
准备方法
合成路线和反应条件: 5-(苯乙炔基)嘧啶的合成通常涉及 Sonogashira 交叉偶联反应。 此反应在钯催化剂和铜助催化剂的存在下,在惰性气氛下进行 5-溴嘧啶和苯乙炔之间的反应 。 反应条件通常包括使用诸如三乙胺或碳酸钾之类的碱以及诸如四氢呋喃或二甲基甲酰胺之类的溶剂 。
工业生产方法: 尽管 5-(苯乙炔基)嘧啶的具体工业生产方法没有得到广泛的记录,但 Sonogashira 交叉偶联反应仍然是其合成的基石。 该方法的可扩展性使其适用于工业应用,前提是反应条件针对大规模生产进行了优化。
化学反应分析
反应类型: 5-(苯乙炔基)嘧啶会经历各种化学反应,包括:
亲核取代: 该化合物可以参与亲核取代反应,特别是在嘧啶环上。
氧化和还原: 它可以进行氧化和还原反应,尽管这些反应不太常见。
常用试剂和条件:
亲核取代: 可以使用诸如氢化钠或二异丙基氨基锂之类的试剂。
氧化: 氧化剂如高锰酸钾或三氧化铬。
环化: 通常使用铂或钯之类的催化剂.
主要产物: 由这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,亲核取代可以产生各种取代嘧啶,而环化可以产生稠合杂环化合物 。
相似化合物的比较
- 4-(Phenylethynyl)pyrimidine
- 5-(Phenylethynyl)uracil
- 5-(Phenylethynyl)cytosine
Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .
属性
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


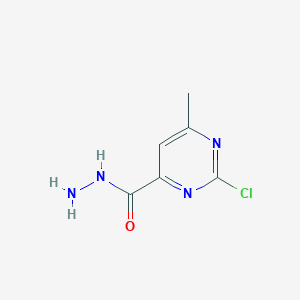
![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
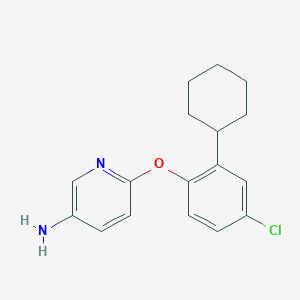
![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)

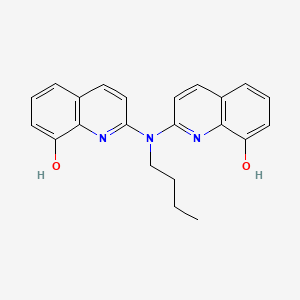
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)
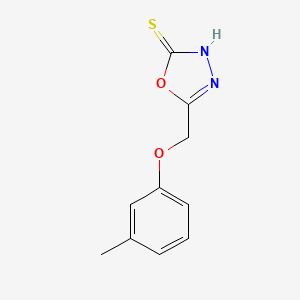
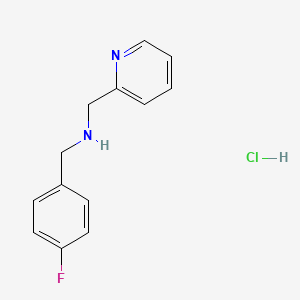
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)
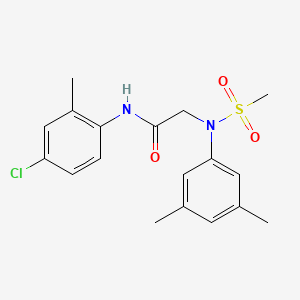
![[3-(4-Methoxyphenyl)phenyl]methanol](/img/structure/B1621614.png)
